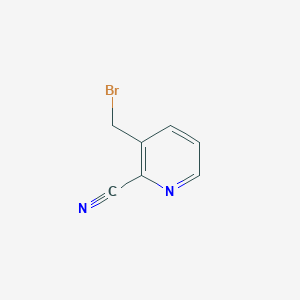

3-(Bromomethyl)pyridine-2-carbonitrile

Overview

Description

3-(Bromomethyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 116986-13-1. It has a molecular weight of 197.03 . The IUPAC name for this compound is 3-(bromomethyl)-2-pyridinecarbonitrile .

Synthesis Analysis

The synthesis of derivatives of 3-(Bromomethyl)pyridine-2-carbonitrile has been reported in a research article . The derivatives were synthesized via reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and the appropriate aldehyde .Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)pyridine-2-carbonitrile is represented by the InChI code: 1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)pyridine-2-carbonitrile include a predicted melting point of 68.75° C, a predicted boiling point of 308.2° C at 760 mmHg, a predicted density of 1.6 g/cm^3, and a predicted refractive index of n^20D 1.59 .Scientific Research Applications

Biological Research

The compound can be used to generate potentially biologically active pyran and pyridine derivatives . These derivatives could have potential applications in biological research and drug discovery.

Chemical Research

“3-(Bromomethyl)pyridine-2-carbonitrile” can be used in chemical research as a building block for the synthesis of more complex molecules . Its reactivity and the presence of functional groups allow for a wide range of reactions.

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis, particularly in the preparation of ether ligands .

Mode of Action

It’s known to be involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known to be involved in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific reactants and conditions.

Result of Action

As a reagent in organic synthesis, its primary function is to participate in reactions to form new compounds .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability.

properties

IUPAC Name |

3-(bromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSLVCQAYWTRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438893 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116986-13-1 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B56186.png)

![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)